molecular formula C22H30N8O6 B1345614 Pyroglutamyl-prolyl-arginine-4-nitroanilide CAS No. 72194-57-1

Pyroglutamyl-prolyl-arginine-4-nitroanilide

Cat. No. B1345614
CAS RN: 72194-57-1
M. Wt: 502.5 g/mol
InChI Key: WPVINHLVHHPBMK-ULQDDVLXSA-N
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Description

Pyroglutamyl-prolyl-arginine-4-nitroanilide is a chromogenic substrate . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Synthesis Analysis

A novel synthesis of Pyroglutamyl-prolyl-arginine-4-nitroanilide Hydrochloride was reported by Akio Ide, Masaaki Tanaka, Daizo Koga, Kazuyoshi Yagishita . Further details about the synthesis process are not available in the search results.


Physical And Chemical Properties Analysis

Pyroglutamyl-prolyl-arginine-4-nitroanilide has a molecular weight of 539.0 . It is soluble in water, with a solubility greater than 10 mmol/L . The substance is stable until the expiry date if stored at 2-8°C, and it should be stored dry as it is hygroscopic . A 2 mmol/L solution in water is stable for more than 6 months at 2 to 8°C .

Safety And Hazards

Pyroglutamyl-prolyl-arginine-4-nitroanilide should be handled with care. It is recommended to avoid exposure to light and to store the substance dry as it is hygroscopic . Further safety and hazard information is not available in the search results.

properties

IUPAC Name

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N8O6/c23-22(24)25-11-1-3-15(19(32)26-13-5-7-14(8-6-13)30(35)36)28-20(33)17-4-2-12-29(17)21(34)16-9-10-18(31)27-16/h5-8,15-17H,1-4,9-12H2,(H,26,32)(H,27,31)(H,28,33)(H4,23,24,25)/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVINHLVHHPBMK-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCC(=O)N2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70992908
Record name N-[5-Carbamimidamido-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-(5-hydroxy-3,4-dihydro-2H-pyrrole-2-carbonyl)pyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70992908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyroglutamyl-prolyl-arginine-4-nitroanilide

CAS RN

72194-57-1
Record name S 2366
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072194571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-Carbamimidamido-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-(5-hydroxy-3,4-dihydro-2H-pyrrole-2-carbonyl)pyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70992908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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